![molecular formula C14H28N2O2 B2692498 tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate CAS No. 534595-60-3](/img/structure/B2692498.png)

tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

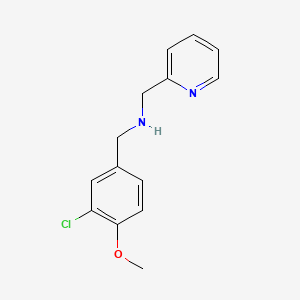

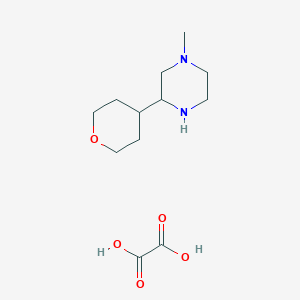

“tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate” is a chemical compound with the molecular formula C14H28N2O2 . It has a molecular weight of 256.39.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring with an isopropyl group at the 1-position and a tert-butyl carbamate group at the 4-position .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, tert-butyl carbamates are known to be stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications

Crystal Structure Insights

The study of tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, members of the isostructural family with the formula BocNHCH2CCCCX, reveals the simultaneous involvement of hydrogen and halogen bonds on the carbonyl group in their crystal structures. This illustrates the compound's utility in understanding molecular interactions within crystals, contributing to the field of crystallography and material science (Baillargeon et al., 2017).

Synthetic Applications

Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is highlighted as a crucial intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). An optimized synthetic method for this compound demonstrates its importance in medicinal chemistry and drug development (Zhao et al., 2017).

Mechanistic Insights in Mass Spectrometry

Research on the structures of tert-butylcarbamate ions, particularly in the context of newborn screening for diseases like Fabry, Hurler, and Hunter diseases, provides valuable mechanistic insights. Understanding the protonation sites and dissociation mechanisms of these compounds in mass spectrometry assays contributes to the development of diagnostic methods and enhances the reliability of newborn screening processes (Spáčil et al., 2011).

Contribution to Organic Synthesis Methods

The one-pot Curtius rearrangement for synthesizing Boc-protected amines, including tert-butyl carbamates, showcases a mild and efficient method for obtaining protected amino acids. This technique is significant for peptide synthesis, highlighting the compound's role in advancing synthetic organic chemistry (Lebel & Leogane, 2005).

Investigating Hydrogen Bond Dynamics

The structural analysis of two carbamate derivatives provides insights into the interplay of strong and weak hydrogen bonds, contributing to the understanding of molecular assembly and pseudo-symmetry in crystal structures. This research enriches the knowledge base regarding the forces that influence molecular orientation and interaction, pivotal for designing new materials and drugs (Das et al., 2016).

Future Directions

While specific future directions for “tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate” are not mentioned in the resources, tert-butyl carbamates are useful in the field of organic synthesis, particularly as protecting groups for amines . They may also find use in the development of new synthetic methodologies and the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

Tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate is a compound that is commonly used as a pharmaceutical intermediate and as a starting material in organic synthesis

Mode of Action

Biochemical Pathways

It is known that the compound can be used in the synthesis of potential drug molecules, such as anticancer drugs, neuroactive substances, and muscle relaxants .

Pharmacokinetics

The compound is known to be soluble in organic solvents such as ether, methanol, and chloroform , which may influence its bioavailability.

Result of Action

It is known that the compound can be used in the synthesis of potential drug molecules, which can have various effects depending on the specific drug .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is known to have a melting point of about 20-30℃ and a boiling point of about 250-260℃ . These properties suggest that the compound’s stability and efficacy could be affected by temperature. Additionally, the compound’s solubility in organic solvents suggests that the presence of these solvents in the environment could influence its action and efficacy.

properties

IUPAC Name |

tert-butyl N-[(1-propan-2-ylpiperidin-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-11(2)16-8-6-12(7-9-16)10-15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOQTGMDBTXCKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide](/img/structure/B2692416.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2692418.png)

![N-[cyano(4-ethylphenyl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2692420.png)

![4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B2692424.png)

![(E)-2-(2,4-dichlorophenoxy)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2692426.png)

![N-(4-bromophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2692432.png)

![3-benzyl-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2692436.png)